molecular formula C8H10ClF2NO B3046090 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride CAS No. 1193389-89-7

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B3046090
CAS No.: 1193389-89-7
M. Wt: 209.62
InChI Key: ZSITZKWTMIGQEY-UHFFFAOYSA-N
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Description

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. Its molecular formula is C₈H₁₀ClF₂NO, with a molecular weight of 209.62 g/mol (for the (S)-enantiomer) . The compound exists as enantiomers, such as (2S)- and (2R)-forms, with distinct CAS numbers:

  • (2S)-enantiomer: CAS 1810074-77-1, MDL MFCD24412751 .
  • (2R)-enantiomer: CAS 1956436-65-9, MDL MFCD24424769 .

It is commonly used as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability in purities up to 95% . The fluorine substituents enhance electronegativity and influence solubility, stability, and biological interactions.

Properties

IUPAC Name

2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSITZKWTMIGQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-89-7
Record name Benzeneethanol, β-amino-2,5-difluoro-, hydrochloride (1:1)
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Record name 2-amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Positional Isomers of Difluorophenyl Derivatives

Compounds with fluorine atoms at different positions on the phenyl ring exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences vs. Target Compound
(R)-2-Amino-2-(2,6-difluorophenyl)ethan-1-ol HCl 2323061-55-6 C₈H₁₀ClF₂NO 209.62 2,6-difluoro Increased steric hindrance due to adjacent fluorine atoms; may reduce receptor binding affinity .
2-Amino-2-(3,4-difluorophenyl)ethan-1-ol HCl 2197556-52-6 C₈H₁₀ClF₂NO 209.62 3,4-difluoro Altered dipole moment and crystal packing; potential differences in melting point and solubility .
2-Amino-2-(2,4-difluorophenyl)ethan-1-ol HCl N/A C₈H₁₀ClF₂NO 209.62 2,4-difluoro Asymmetric substitution may enhance chiral recognition in catalysis .

Key Insight : The 2,5-difluoro substitution in the target compound balances electronic effects and steric bulk, making it favorable for applications requiring moderate lipophilicity and stereoselectivity.

Halogen-Substituted Analogs

Replacement of fluorine with other halogens or functional groups alters reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences vs. Target Compound
2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol HCl N/A C₈H₁₀BrClFNO 268.53 4-bromo, 2-fluoro Higher molecular weight and lipophilicity; bromine increases potential for cross-coupling reactions .
2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol HCl N/A C₈H₁₀Cl₃NO 234.53 3,5-dichloro Chlorine’s stronger electron-withdrawing effect may reduce metabolic stability compared to fluorine .
(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 1213463-79-6 C₈H₉ClF₂NO 207.61 4-chloro, 2,5-difluoro Additional chlorine enhances electrophilicity; potential for dual halogen interactions in drug design .

Key Insight : Fluorine’s small size and high electronegativity make the target compound more suitable for applications requiring minimal steric disruption and optimal hydrogen bonding.

Functional Group Variants

Compounds with modified functional groups (e.g., amines vs. alcohols) exhibit divergent reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences vs. Target Compound
2-(2-Chloro-6-fluorophenyl)ethan-1-amine HCl 870717-94-5 C₈H₁₀Cl₂FN 210.08 Primary amine Lack of hydroxyl group reduces hydrogen-bonding capacity; increased basicity .
2-(2,3-Difluorophenyl)ethan-1-amine HCl 215797-69-6 C₈H₁₀ClF₂N 193.62 Primary amine Lower molecular weight; simplified synthesis but limited stereochemical complexity .

Key Insight: The amino alcohol structure of the target compound provides dual functional groups for versatile derivatization in medicinal chemistry.

Enantiomeric and Steric Modifications

Chirality and steric bulk significantly influence biological activity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Differences vs. Target Compound
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol HCl 1391443-39-2 C₉H₁₂ClFNO 207.65 2-fluoro, 5-methyl Methyl group increases hydrophobicity (higher logP); potential for enhanced membrane permeability .
(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol HCl 2411591-47-2 C₁₀H₁₆ClNO₃ 241.69 3,4-dimethoxy Methoxy groups improve solubility but reduce metabolic stability .

Key Insight : The target compound’s enantiomeric purity (up to 95% ) ensures reproducibility in chiral synthesis, whereas steric modifications in analogs cater to specific target-binding requirements.

Biological Activity

2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of an amino alcohol moiety with a difluorophenyl group. This structural feature is critical for its biological activity, influencing interactions with biological targets.

Pharmacological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the treatment of various cancers as it disrupts the mitotic process.

CompoundIC50 (µM)Mechanism of Action
2-Amino-2-(2,5-difluorophenyl)ethan-1-ol0.08 - 12.07Inhibits tubulin polymerization

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit TNF-alpha release in whole blood assays, demonstrating a potent anti-inflammatory effect with an IC50 value of 0.283 mM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Tubulin Interaction : The compound binds to tubulin, which is essential for microtubule formation and stability during cell division.
  • Cytokine Modulation : It modulates inflammatory cytokines such as TNF-alpha, which plays a pivotal role in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro studies using cancer cell lines (e.g., HCT-15 and DU-145) showed a dose-dependent inhibition of cell proliferation exceeding 90% at certain concentrations .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in significant reductions in inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-Amino-2-(2,5-difluorophenyl)ethan-1-ol hydrochloride?

  • Methodology : The compound can be synthesized via multi-step reactions involving bromination, amination, and cyclization, followed by acidification to form the hydrochloride salt. For example, difluorophenyl precursors may undergo nucleophilic substitution with aminoethanol derivatives under controlled pH and temperature (40–60°C). Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol eluents . Enantiomeric purity can be achieved via chiral resolution techniques, such as using (S)- or (R)-specific catalysts during synthesis .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions (e.g., 2,5-difluorophenyl peaks at δ 6.8–7.2 ppm).
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>97%) .
  • Melting Point : Compare observed mp (e.g., 75–77°C for analogous compounds) with literature values .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental hazards .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound for stereochemical studies?

  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC. Alternatively, synthesize enantiopure precursors using asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) .

Q. What factors influence the compound’s stability under varying experimental conditions?

  • Storage : Store at 2–8°C in airtight, amber vials to prevent hydrolysis or photodegradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .
  • pH Stability : Conduct accelerated stability studies in buffers (pH 1–10) at 40°C for 14 days, monitoring degradation via LC-MS .

Q. How should researchers address contradictory physicochemical data (e.g., melting points) across literature sources?

  • Validation : Reproduce synthesis and purification steps rigorously. Cross-validate results using differential scanning calorimetry (DSC) and compare with databases like PubChem or Enamine Ltd. catalog entries. Discrepancies may arise from polymorphic forms or impurities .

Q. What strategies are recommended for designing in vitro biological studies with this compound?

  • Receptor Binding Assays : Use fluorinated analogs to study interactions with CNS targets (e.g., serotonin receptors) due to fluorine’s electronegativity enhancing binding affinity.
  • Cytotoxicity Screening : Test in neuronal cell lines (e.g., SH-SY5Y) at 1–100 µM, with controls for solvent effects (e.g., DMSO ≤0.1%) .

Q. What mechanistic insights can be gained by studying the role of fluorine substituents in this compound?

  • Pharmacophore Analysis : Replace fluorine with H, Cl, or CH3_3 groups to evaluate electronic and steric effects on bioactivity. Computational modeling (e.g., DFT or molecular docking) can predict interactions with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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